molecular formula C10H12Br2O2 B14462464 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene CAS No. 72652-35-8

1,3-Bis(bromomethyl)-2,5-dimethoxybenzene

Cat. No.: B14462464
CAS No.: 72652-35-8
M. Wt: 324.01 g/mol
InChI Key: NMKXDEJEXSASNP-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, featuring two bromomethyl groups and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene can be synthesized through the bromomethylation of 2,5-dimethoxybenzene. The reaction typically involves the use of bromine and a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_10\text{O}2 + 2\text{Br}2 \rightarrow \text{C}{10}\text{H}{12}\text{Br}_2\text{O}_2 + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1,3-Bis(bromomethyl)-2,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1,3-Bis(bromomethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.

    1,3-Bis(chloromethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and chemical properties.

    1,3-Bis(iodomethyl)-2,5-dimethoxybenzene:

Uniqueness: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

72652-35-8

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

1,3-bis(bromomethyl)-2,5-dimethoxybenzene

InChI

InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3

InChI Key

NMKXDEJEXSASNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)CBr)OC)CBr

Origin of Product

United States

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